Cas no 29141-10-4 (Neoisopulegol)
Neoisopulegol structure
Product Name:Neoisopulegol
CAS No:29141-10-4
MF:C10H18O
MW:154.249323368073
CID:271285
Update Time:2023-08-03
Neoisopulegol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, (1R,2R,5S)-rel-
- (?à)-Neoisopulegol
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, (1a,2a,5b)-
- neo-iso-Pulegol
- neo-Isopulegol
- Neoisopulegol
- p-Menth-8-en-3-ol, trans-1,3,trans-1,4- (8CI)
- Isopulegol
- (+)-Neoisopulegol
- B1A5V2613Y
- (+/-)-Neoisopulegol
- Neoisopulegol, (+)-
- Neoisopulegol, (+/-)-
- DSSTox_RID_82125
- DSSTox_CID_27116
- DSSTox_GSID_47116
- ZYTMANIQRDEHIO-UTLUCORTSA-N
- Tox21_302529
- p-Menth-8-en-3-ol, trans-1,3,trans-1,4-
- p-Menth-8-en-3-ol, (1R,3S,4S)-(+)-
- Q27896693
- (1S,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
-
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1
- InChI Key: ZYTMANIQRDEHIO-UTLUCORTSA-N
- SMILES: O[C@H]1C[C@H](C)CC[C@H]1C(=C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 0.904-0.913
- Melting Point: 78.0 °C
- Refractive Index: 1.468-1.477
Neoisopulegol Related Literature
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Zuzana Vajglová,P?ivi M?ki-Arvela,Kari Er?nen,Narendra Kumar,Markus Peurla,Dmitry Yu. Murzin Catal. Sci. Technol. 2021 11 2873
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Zuzana Vajglová,Narendra Kumar,Markus Peurla,Kari Er?nen,P?ivi M?ki-Arvela,Dmitry Yu Murzin Catal. Sci. Technol. 2020 10 8108
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3. Enantiospecific syntheses of pseudopterosin aglycones. Part 2. Synthesis of pseudopterosin K–L aglycone and pseudopterosin A–F aglycone via a B→BA→BAC annulation strategyPhilip J. Kocienski,Alessandro Pontiroli,Liu Qun J. Chem. Soc. Perkin Trans. 1 2001 2356
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4. 278. Researches in the menthone series. Part XVI. (d-neo)-isoPulegolAndrew G. Short,J. Hinton Read J. Chem. Soc. 1939 1306
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5. Citronellal cyclisation in superacidsChristopher Dean,David Whittaker J. Chem. Soc. Perkin Trans. 2 1990 1275
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